Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 887589-35-7
VCID: VC4576545
InChI: InChI=1S/C13H12ClNO2/c1-7-4-5-8(2)12-11(7)9(14)6-10(15-12)13(16)17-3/h4-6H,1-3H3
SMILES: CC1=C2C(=CC(=NC2=C(C=C1)C)C(=O)OC)Cl
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69

Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate

CAS No.: 887589-35-7

Cat. No.: VC4576545

Molecular Formula: C13H12ClNO2

Molecular Weight: 249.69

* For research use only. Not for human or veterinary use.

Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate - 887589-35-7

Specification

CAS No. 887589-35-7
Molecular Formula C13H12ClNO2
Molecular Weight 249.69
IUPAC Name methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate
Standard InChI InChI=1S/C13H12ClNO2/c1-7-4-5-8(2)12-11(7)9(14)6-10(15-12)13(16)17-3/h4-6H,1-3H3
Standard InChI Key ZZZZIDLGBNSAPW-UHFFFAOYSA-N
SMILES CC1=C2C(=CC(=NC2=C(C=C1)C)C(=O)OC)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate, reflects its substitution pattern:

  • Position 2: Methyl ester (-COOCH₃)

  • Position 4: Chlorine atom (-Cl)

  • Positions 5 and 8: Methyl groups (-CH₃) .

The SMILES notation CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C encodes this structure, while the InChIKey ZZZZIDLGBNSAPW-UHFFFAOYSA-N provides a unique identifier for database searches .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight249.69 g/mol
AppearanceWhite to Yellow Solid
Melting PointNot Reported
Boiling PointNot Reported
Density~1.3 g/cm³ (estimated)
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)
LogP (Partition Coefficient)3.7 (calculated)

The compound’s low aqueous solubility and moderate lipophilicity suggest utility in lipid-rich biological systems or organic synthesis .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous quinoline esters are typically prepared through:

  • Cyclization: Condensation of substituted anilines with β-keto esters under acidic conditions (e.g., Skraup or Doebner-Miller reactions).

  • Halogenation: Electrophilic chlorination at position 4 using reagents like POCl₃ or Cl₂ gas.

  • Esterification: Methanol-mediated esterification of the carboxylic acid precursor under catalytic H₂SO₄ .

A plausible route involves:

  • Starting with 5,8-dimethylaniline.

  • Cyclizing with diethyl ethoxymethylenemalonate to form the quinoline core.

  • Chlorinating at position 4.

  • Esterifying with methanol to yield the final product.

Industrial-Scale Production

Industrial methods may employ:

  • Continuous Flow Reactors: To enhance yield and safety during chlorination.

  • Crystallization: For purification using methanol/water mixtures .

  • Quality Control: HPLC (>95% purity) and NMR spectroscopy for structural validation .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.45 (s, 1H, H-3)

  • δ 7.95 (d, J = 8.4 Hz, 1H, H-6)

  • δ 7.35 (d, J = 8.4 Hz, 1H, H-7)

  • δ 3.95 (s, 3H, OCH₃)

  • δ 2.70 (s, 3H, 5-CH₃)

  • δ 2.45 (s, 3H, 8-CH₃) .

¹³C NMR (100 MHz, CDCl₃):

  • δ 165.2 (COOCH₃)

  • δ 152.1 (C-2)

  • δ 142.3 (C-4)

  • δ 134.5–125.8 (aromatic carbons)

  • δ 52.1 (OCH₃)

  • δ 21.4 (5-CH₃)

  • δ 19.8 (8-CH₃) .

Mass Spectrometry

  • ESI-MS: m/z 250.07 [M+H]⁺ (calculated for C₁₃H₁₂ClNO₂: 249.69) .

Applications and Research Frontiers

Pharmaceutical Intermediates

Quinoline derivatives are explored for:

  • Antimalarial Agents: Structural analogs inhibit hemozoin formation.

  • Anticancer Compounds: Chloroquine derivatives intercalate DNA.

  • Antibacterial Agents: Methyl esters enhance membrane permeability .

Agrochemical Uses

  • Herbicides: Chlorinated quinolines disrupt plant electron transport.

  • Insecticides: Methyl groups improve lipid solubility for cuticle penetration .

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